molecular formula C12H15NO3 B8309971 6-(3-Hydroxypropyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

6-(3-Hydroxypropyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B8309971
M. Wt: 221.25 g/mol
InChI Key: WEYULSNGLJZPPV-UHFFFAOYSA-N
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Patent
US08669249B2

Procedure details

To a 50 mL round bottom flask under nitrogen was added 185 (161 mg, 0.68 mmol) and THF (1 mL). The mixture was stirred magnetically at 0° C. and then BH3 in THF (1 M, 2.25 mL, 2.25 mmol) was added slowly dropwise. After 1 h, the reaction was quenched with HCl in MeOH (2 M, 1.4 mL). The reaction was concentrated in vacuo and the residue was purified by preparative HPLC-MS using a 15-40% MeCN in water gradient. The appropriate fractions were collected and concentrated in vacuo to give the title compound as a white solid (39 mg, 26% yield): 1H NMR (400 MHz, DMSO-d6) δ ppm 1.39 (d, J=6.82 Hz, 3H) 1.61-1.69 (m, 2H) 3.37-3.42 (m, 2H) 4.47 (br. s., 1H) 4.56-4.63 (m, 1H) 6.70 (d, J=2.02 Hz, 1H) 6.71-6.76 (m, 1H) 6.84 (d, J=8.08 Hz, 1H) 10.58 (s, 1H). ESI-MS: m/z 222.2 (M+H)+.
Name
Quantity
161 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
2.25 mL
Type
solvent
Reaction Step Two
Yield
26%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[O:7][C:6]2[CH:8]=[CH:9][C:10]([CH2:12][CH2:13][C:14](O)=[O:15])=[CH:11][C:5]=2[NH:4][C:3]1=[O:17]>C1COCC1>[OH:15][CH2:14][CH2:13][CH2:12][C:10]1[CH:9]=[CH:8][C:6]2[O:7][CH:2]([CH3:1])[C:3](=[O:17])[NH:4][C:5]=2[CH:11]=1

Inputs

Step One
Name
Quantity
161 mg
Type
reactant
Smiles
CC1C(NC2=C(O1)C=CC(=C2)CCC(=O)O)=O
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred magnetically at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with HCl in MeOH (2 M, 1.4 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by preparative HPLC-MS
CUSTOM
Type
CUSTOM
Details
The appropriate fractions were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCCCC1=CC2=C(OC(C(N2)=O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 39 mg
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 25.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.